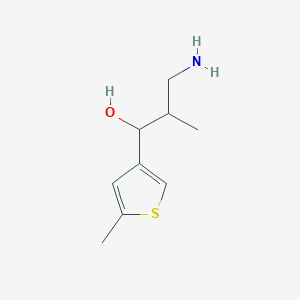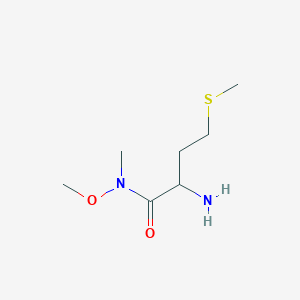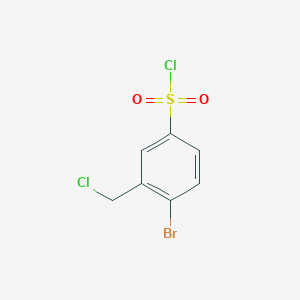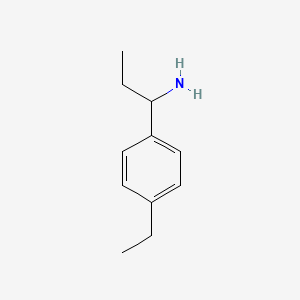
4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonic acid is a heterocyclic compound that belongs to the triazole family. This compound is characterized by its unique structure, which includes a triazole ring substituted with ethyl, phenylethyl, and sulfonic acid groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate, followed by sulfonation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete conversion and high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs. Additionally, solvent recovery and recycling are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonamides.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The ethyl and phenylethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfonate esters, while reduction can produce amines
Scientific Research Applications
4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonic acid exerts its effects depends on its interaction with molecular targets. The triazole ring can coordinate with metal ions, influencing catalytic activity in enzymatic reactions. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- 4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-carboxylic acid
- 4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-amine
Uniqueness
Compared to similar compounds, 4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical reactivity and solubility properties. This functional group enhances the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C12H15N3O3S |
|---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
4-ethyl-5-(2-phenylethyl)-1,2,4-triazole-3-sulfonic acid |
InChI |
InChI=1S/C12H15N3O3S/c1-2-15-11(13-14-12(15)19(16,17)18)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,16,17,18) |
InChI Key |
BVZSBHCFYJZZAP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1S(=O)(=O)O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13214004.png)

![1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B13214023.png)
![1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13214032.png)




![3-{1,4-Dioxaspiro[4.5]decan-8-yl}aniline](/img/structure/B13214063.png)
![2-Amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B13214070.png)



